1,4-Epidioxybisabola-2,10-dien-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

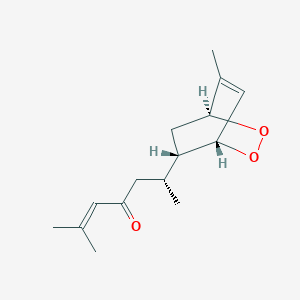

(6R)-2-methyl-6-[(1S,4R,5S)-7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl]hept-2-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3/t10-,13+,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQAPHUQMIHETH-KJEVXHAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](C[C@@H]1OO2)[C@H](C)CC(=O)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Source of 1,4-Epidioxybisabola-2,10-dien-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of the sesquiterpenoid 1,4-Epidioxybisabola-2,10-dien-9-one. This endoperoxide has garnered interest within the scientific community for its potential biological activities. This document consolidates available data on its natural origin, details established experimental protocols for its extraction and purification, and presents its spectroscopic data for unambiguous identification. Furthermore, a putative biosynthetic pathway is proposed, offering a basis for further investigation into its formation in nature.

Natural Source

Based on available scientific literature, This compound has been isolated from the plant Cacalia tangutica , a member of the Asteraceae family. This finding is a crucial starting point for researchers interested in sourcing this compound from its natural matrix. While other species within the Asteraceae family are known to produce a variety of sesquiterpene endoperoxides, Cacalia tangutica is the specifically identified source for this particular compound.

Experimental Protocols

The following section details a generalized experimental workflow for the isolation and purification of this compound from Cacalia tangutica, based on standard phytochemical methodologies.

Extraction

-

Plant Material Preparation: The aerial parts of Cacalia tangutica are collected, air-dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol or methanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. The fraction containing the target compound is identified through preliminary screening methods like thin-layer chromatography (TLC).

-

Column Chromatography: The bioactive fraction (typically the ethyl acetate fraction for sesquiterpenoids) is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure this compound.

Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and peroxides.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, particularly for conjugated systems.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key spectroscopic data for this compound, which are critical for its identification and characterization.

| Spectroscopic Data | Values |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for vinyl protons, methyl groups, and protons adjacent to oxygenated carbons. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances corresponding to a ketone carbonyl, olefinic carbons, carbons bearing oxygen, and aliphatic carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |

Note: Specific chemical shift values should be referenced from the original research paper that first reported the isolation and characterization of this compound.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation and purification of the target compound.

Putative Biosynthetic Pathway

The biosynthesis of bisabolane-type sesquiterpenoids originates from the mevalonate (MVA) pathway, leading to the formation of farnesyl pyrophosphate (FPP). The following diagram outlines a plausible biosynthetic route to this compound.

Caption: Proposed biosynthetic pathway from Acetyl-CoA to the final compound.

Conclusion

This technical guide has identified Cacalia tangutica as the natural source of this compound and has provided a comprehensive framework for its isolation, characterization, and potential biosynthesis. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the properties and potential applications of this intriguing sesquiterpenoid endoperoxide. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential.

A Technical Guide to the Phytochemical Analysis of Bisabolane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a significant class of monocyclic sesquiterpenoids characterized by a 15-carbon skeleton.[1] These compounds are widely distributed in nature, found in terrestrial plants, marine organisms, and fungi.[2][3] Structurally, they feature a hexatomic ring core with a side chain that allows for considerable structural diversity through oxidation, reduction, and cyclization, leading to a wide array of functionalities.[1][4] This structural variety underpins their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a rich source for drug discovery and development.[2][3] This guide provides a comprehensive overview of the methodologies involved in the phytochemical analysis of bisabolane sesquiterpenoids, from extraction to structural elucidation and bioactivity assessment.

Extraction of Bisabolane Sesquiterpenoids

The initial step in phytochemical analysis is the extraction of crude secondary metabolites from the source material. The choice of method depends on the stability of the target compounds and the nature of the source matrix.

Conventional Extraction Methods

-

Hydrodistillation: This technique is commonly used for volatile bisabolane sesquiterpenoids, particularly from plant materials like rhizomes. The plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated from the aqueous phase.

-

Solvent Extraction: Maceration or Soxhlet extraction using organic solvents is effective for a broad range of bisabolane sesquiterpenoids. The choice of solvent is crucial and is typically based on the polarity of the target compounds. Common solvents include methanol, ethanol, ethyl acetate, and dichloromethane.[5]

Modern "Green" Extraction Techniques

To improve efficiency and reduce environmental impact, several modern techniques are employed:

-

Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, which is non-toxic and can be easily removed. This method is advantageous for extracting thermally labile compounds.[5]

-

Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[5]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[5]

Isolation and Purification

Following extraction, the crude extract, a complex mixture of compounds, requires further separation and purification to isolate individual bisabolane sesquiterpenoids. This is primarily achieved through various chromatographic techniques.

The general workflow for isolation and purification is depicted below:

Caption: General workflow for the isolation and purification of bisabolane sesquiterpenoids.

Column Chromatography

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate) to separate compounds based on their polarity.

-

Sephadex LH-20: This size-exclusion chromatography is often used for further purification of fractions obtained from silica gel chromatography, particularly for separating compounds with similar polarities but different molecular sizes. Elution is typically performed with solvents like methanol or a chloroform/methanol mixture.[6]

High-Performance Liquid Chromatography (HPLC)

Semi-preparative or preparative HPLC is a high-resolution technique used in the final stages of purification to isolate pure compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[6]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Caption: Logical steps in the structural elucidation of bisabolane sesquiterpenoids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Electrospray Ionization (ESI-MS): A soft ionization technique used to determine the molecular weight of the compound.[7]

-

High-Resolution ESI-MS (HR-ESI-MS): Provides a highly accurate mass measurement, which allows for the determination of the molecular formula.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[7]

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[8]

-

-

2D NMR: These experiments reveal correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).[8]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the carbon skeleton.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.[8]

-

The absolute configuration of chiral centers is often determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra or by X-ray crystallography.[8][9]

Bioassays for Biological Activity

Bisabolane sesquiterpenoids exhibit a wide range of biological activities.[3] In vitro assays are essential for screening and quantifying these activities.

Antimicrobial Activity

-

Broth Microdilution Method: This is a common method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Cytotoxic Activity

-

MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and is a standard method for measuring the cytotoxic effects of compounds on cancer cell lines. The results are typically expressed as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

-

Nitric Oxide (NO) Inhibition Assay: The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][9] One mechanism of action for this activity is the inhibition of the NF-κB signaling pathway.[1]

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by bisabolane sesquiterpenoids.

Data Presentation

Table 1: Antimicrobial Activity of Selected Bisabolane Sesquiterpenoids

| Compound | Test Organism | MIC (µg/mL) | Source |

| Laurecomposin A | Microsporum gypseum | 4 | [4] |

| Laurecomposin A | Staphylococcus aureus | 26.8 | [4] |

| Laurecomposin B | Microsporum gypseum | 8 | [4] |

| Laurecomposin B | Staphylococcus aureus | 15.4 | [4] |

| Compound 61 | Micrococcus luteus | 1.0 | [1] |

| Compound 61 | Vibrio alginolyticus | 2.0 | [1] |

| Norbisabolane 64 | Edwardsiella tarda | 8.0 | [1] |

| Norbisabolane 64 | Vibrio harveyi | 4.0 | [1] |

Table 2: Cytotoxic Activity of Selected Bisabolane Sesquiterpenoids

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Compound 14 | A549 (Lung carcinoma) | 1.9 | [1] |

| Compound 14 | HL-60 (Leukemia) | 5.4 | [1] |

| Sulfated Compound 42 | MKN-45 (Gastric cancer) | 19.8 - 30.1 µg/mL | [4] |

| Sulfated Compound 42 | HepG2 (Liver cancer) | 19.8 - 30.1 µg/mL | [4] |

| Dimer 58 | HepG-2 (Liver cancer) | 2.91 - 12.40 µg/mL | [4] |

| Dimer 58 | Caski (Cervical cancer) | 2.91 - 12.40 µg/mL | [4] |

| Dimer 60 | HepG-2 (Liver cancer) | 2.91 - 12.40 µg/mL | [4] |

| Dimer 60 | Caski (Cervical cancer) | 2.91 - 12.40 µg/mL | [4] |

Table 3: Anti-inflammatory Activity of Selected Bisabolane Sesquiterpenoids

| Compound | Assay | Concentration (µM) | Inhibition Rate (%) | Source |

| Compound 20 | NO inhibition in LPS-activated BV-2 microglia | 10 | 46.4 | [4] |

| Compound 26 | NO inhibition in LPS-activated BV-2 microglia | 10 | 56.8 | [4] |

Experimental Protocols

Protocol: Hydrodistillation of Xanthorrhizol from Curcuma xanthorrhiza

-

Preparation: Chop 3.35 kg of fresh rhizomes of C. xanthorrhiza.

-

Distillation: Place the chopped rhizomes in an all-glass hydrodistillation apparatus. Add water and heat to boiling.

-

Collection: Collect the distillate, which contains the essential oil and water.

-

Extraction: Extract the collected distillate with diethyl ether (3 x 10 mL).

-

Drying and Evaporation: Dry the combined ether extracts over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude essential oil (yield: 30.57 g, 0.91%).[10]

-

Purification: Purify the essential oil using vacuum column chromatography to obtain pure xanthorrhizol.[10]

Protocol: General Isolation from a Fungal Culture

-

Extraction: Extract the crude ethyl acetate (EtOAc) extract of a fungal culture broth.

-

Initial Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate).

-

Fraction Purification: Further purify the obtained fractions using Sephadex LH-20 column chromatography, eluting with a mixture of CHCl₃ and MeOH (1:1).[6]

-

Final Purification (HPLC): Isolate the pure compounds from the fractions using semi-preparative HPLC with a C18 column and a suitable mobile phase (e.g., 7:3 MeOH/H₂O) with UV detection.[6]

Protocol: NO Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test bisabolane sesquiterpenoids for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production, excluding a negative control group.

-

Incubation: Incubate the plate for a suitable period (e.g., 24 hours).

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated groups with the LPS-stimulated control group.[9]

References

- 1. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.usm.my [eprints.usm.my]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4-Epidioxybisabola-2,10-dien-9-one

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The intricate world of natural products chemistry continually presents novel molecular architectures with significant therapeutic potential. Among these, the bisabolane-type sesquiterpenoids, often isolated from marine organisms, represent a class of compounds with diverse biological activities.[1][2][3][4] This technical guide outlines a systematic approach to the structure elucidation of a specific, albeit currently hypothetical, member of this family: 1,4-Epidioxybisabola-2,10-dien-9-one. While specific experimental data for this exact compound is not presently available in public scientific literature, this document provides a comprehensive framework based on established methodologies for analogous bisabolane endoperoxides.[5]

The proposed structure of this compound suggests a bisabolane skeleton featuring a peroxide bridge, two double bonds, and a ketone functional group. The elucidation of such a structure relies on a synergistic combination of isolation techniques and spectroscopic analysis.

Experimental Protocols

A generalized workflow for the isolation and structure determination of a novel bisabolane endoperoxide from a natural source, such as a marine sponge or brown alga, is presented below.[1][5]

1. Extraction and Isolation:

The initial step involves the extraction of organic molecules from the source organism. This is typically followed by a series of chromatographic separations to isolate the pure compound.

-

Extraction: The biological material is typically macerated and extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to yield crude extracts.

-

Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents to separate the extract into fractions of varying polarity.

-

Purification: Fractions containing the target compound, as indicated by preliminary analysis (e.g., thin-layer chromatography), are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol/water or acetonitrile/water).

2. Spectroscopic Analysis:

Once a pure compound is isolated, its molecular structure is determined using a suite of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.[6][7][8] These experiments include:

-

1D NMR: ¹H NMR to identify proton environments and their multiplicities, and ¹³C NMR to determine the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

-

-

Data Presentation: Hypothetical Spectroscopic Data

The following tables present hypothetical, yet realistic, quantitative data for this compound, based on known bisabolane sesquiterpenoids.[9][10]

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 82.5 | - |

| 2 | 134.2 | 5.95 (d, 10.0) |

| 3 | 128.7 | 5.80 (d, 10.0) |

| 4 | 80.8 | 4.50 (br s) |

| 5 | 35.1 | 2.10 (m), 1.95 (m) |

| 6 | 28.9 | 1.80 (m) |

| 7 | 45.3 | 2.30 (m) |

| 8 | 25.4 | 1.60 (m) |

| 9 | 200.1 | - |

| 10 | 125.6 | 6.80 (t, 7.0) |

| 11 | 140.2 | - |

| 12 | 22.5 | 1.90 (s) |

| 13 | 18.9 | 1.75 (s) |

| 14 | 20.1 | 1.25 (s) |

| 15 | 23.4 | 1.10 (d, 7.0) |

Table 2: Hypothetical HRESIMS Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Observed m/z | 273.1485 [M+Na]⁺ |

| Calculated m/z for C₁₅H₂₂O₃Na | 273.1467 |

| Molecular Formula | C₁₅H₂₂O₃ |

Visualizations

Diagram 1: General Workflow for Natural Product Structure Elucidation

A generalized workflow for the isolation and elucidation of natural products.

Diagram 2: Logic Flow for Spectroscopic Data Interpretation

Logical connections in the interpretation of spectroscopic data.

References

- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Marine Terpenic Endoperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cjnmcpu.com [cjnmcpu.com]

In-Depth Technical Guide: Spectroscopic and Biological Profile of 1,4-Epidioxybisabola-2,10-dien-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 1,4-Epidioxybisabola-2,10-dien-9-one, a sesquiterpenoid isolated from Curcuma longa. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development. It includes a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its isolation and characterization. Furthermore, this guide explores the potential biological activities of this compound, providing a foundation for future research and development.

Introduction

This compound is a bisabolane-type sesquiterpenoid characterized by a unique 1,4-epidioxy bridge. Natural products from the Curcuma genus, particularly Curcuma longa (turmeric), have a long history of use in traditional medicine and are a rich source of bioactive compounds. The structural elucidation and biological evaluation of these compounds are crucial for the discovery of new therapeutic agents. This guide focuses on providing the detailed technical information necessary for the identification, characterization, and further investigation of this compound.

Spectroscopic Data

The structural confirmation of this compound is based on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Unfortunately, specific ¹H and ¹³C NMR data for this compound from a primary scientific publication could not be definitively located in the conducted search. The data presented in the initial search results appeared to be inconsistent with the structure of the target compound. It is crucial for researchers to consult the primary literature that first reported the isolation of this compound for accurate and verified NMR data.

Infrared (IR) Spectroscopy

A comprehensive search did not yield specific IR absorption data for this compound. However, based on its chemical structure, the following characteristic absorption bands would be expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | ~1685-1665 |

| C=C (alkene) | ~1650-1600 |

| C-O-O-C (endoperoxide) | ~1100-1000 |

| C-H (alkane/alkene) | ~3000-2850 |

Mass Spectrometry (MS)

Detailed mass spectrometry data, including the molecular ion peak and fragmentation pattern, were not available in the searched literature. The molecular formula of this compound is C₁₅H₂₂O₃, which corresponds to a molecular weight of 250.33 g/mol . High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Experimental Protocols

A detailed experimental protocol for the isolation and purification of this compound from Curcuma longa was not explicitly found in the performed searches. However, a general workflow for the isolation of sesquiterpenoids from plant material can be outlined.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of sesquiterpenoids from a plant source like Curcuma longa.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound were not detailed in the available search results, other bisabolane-type sesquiterpenoids isolated from Curcuma longa have demonstrated a range of biological effects, including anti-inflammatory and vasorelaxant activities. It is plausible that this compound may exhibit similar properties. Further investigation is required to elucidate its specific biological functions and mechanisms of action.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by this class of sesquiterpenoids is the NF-κB signaling pathway, which is central to inflammation.

Conclusion

This compound represents an intriguing natural product with a unique chemical structure. While this guide provides a foundational overview, it also highlights the current gaps in the publicly available, detailed spectroscopic and biological data for this specific compound. It is imperative for researchers to seek out the primary literature that first described its isolation to obtain definitive data. The information and generalized protocols presented herein are intended to facilitate further research into the chemical and pharmacological properties of this and related sesquiterpenoids from Curcuma longa. Future studies should focus on obtaining pure samples of this compound to fully characterize its spectroscopic properties and to explore its potential therapeutic applications through comprehensive biological screening.

The Biosynthesis of Bisabolane Endoperoxides in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolane endoperoxides, a class of sesquiterpenoid natural products, have garnered significant interest within the scientific and pharmaceutical communities due to their potential therapeutic applications. The endoperoxide bridge is a key pharmacophore in several bioactive molecules, most notably the potent antimalarial drug artemisinin. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of bisabolane endoperoxides in plants. While direct research on bisabolane endoperoxide biosynthesis is limited, this guide draws upon the well-elucidated pathway of artemisinin, a structurally related sesquiterpenoid lactone endoperoxide, to infer and present the likely biosynthetic route. We will delve into the precursor pathways, key enzymatic steps, and the critical endoperoxide formation, presenting both enzymatic and non-enzymatic possibilities. This guide also includes a summary of relevant quantitative data and detailed experimental protocols to aid researchers in this field.

Introduction to Bisabolane Endoperoxides

Bisabolane sesquiterpenoids are a diverse group of C15 isoprenoids characterized by a monocyclic or bicyclic carbon skeleton. The introduction of an endoperoxide bridge into the bisabolane scaffold gives rise to bisabolane endoperoxides, compounds with significant biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The unique O-O bond of the endoperoxide moiety is crucial for their bioactivity, often acting through the generation of reactive oxygen species. Understanding the biosynthesis of these valuable compounds is paramount for their sustainable production through metabolic engineering and synthetic biology approaches.

The General Biosynthetic Pathway of Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including bisabolane endoperoxides, begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which operates primarily in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2][3]

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory step in this pathway.[3][4] A series of phosphorylations and a decarboxylation event convert mevalonic acid into IPP.

The Methylerythritol 4-Phosphate (MEP) Pathway

In the plastids, the MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate by DXP reductoisomerase (DXR), another important regulatory enzyme.[3] A subsequent series of enzymatic reactions leads to the formation of both IPP and DMAPP.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP, from either the MVA or MEP pathway, are then condensed to form the C10 intermediate geranyl pyrophosphate (GPP). A further condensation of GPP with another molecule of IPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP).[1][2][4]

Figure 1: General biosynthetic pathway of sesquiterpenoid precursors in plants.

Formation of the Bisabolane Skeleton and the Endoperoxide Bridge

The conversion of the linear FPP molecule into the cyclic bisabolane skeleton is catalyzed by a class of enzymes known as terpene synthases (TPSs), or more specifically, bisabolene synthases. These enzymes facilitate the cyclization of FPP through a series of carbocationic intermediates to yield various bisabolene isomers (e.g., α-, β-, γ-bisabolene).

The subsequent formation of the endoperoxide bridge is the most critical and least understood step in the biosynthesis of bisabolane endoperoxides. Drawing parallels from the biosynthesis of artemisinin from dihydroartemisinic acid, two primary mechanisms are proposed: a non-enzymatic photochemical reaction and an enzyme-catalyzed reaction.[5][6]

Proposed Non-Enzymatic Photochemical Formation

There is significant evidence to suggest that the endoperoxide bridge in artemisinin can be formed non-enzymatically through a photochemical reaction involving singlet oxygen (¹O₂).[6][7] It is hypothesized that a bisabolane precursor, likely a dihydro-bisabolene derivative, could undergo a similar reaction. In this scenario, photosensitizers within the plant cell, such as chlorophyll, absorb light energy and transfer it to molecular oxygen (³O₂), generating highly reactive singlet oxygen. Singlet oxygen can then react with the double bonds in the bisabolene precursor via a [4+2] cycloaddition (Diels-Alder type reaction) or an ene reaction to form the endoperoxide.

Figure 2: Proposed non-enzymatic photochemical formation of bisabolane endoperoxides.

Proposed Enzymatic Formation

While a photochemical route is plausible, an enzymatic mechanism would offer greater stereospecificity and control over the reaction. In other biological systems, enzymes such as dioxygenases are known to catalyze the formation of endoperoxides.[8][9] In the context of plant terpenoid biosynthesis, non-heme iron (II) and 2-oxoglutarate (2-OG) dependent dioxygenases (2-ODDs) are strong candidates for this role.[10][11] These enzymes could activate molecular oxygen and catalyze its insertion across two carbon atoms of the bisabolane precursor to form the endoperoxide bridge. In the case of artemisinin, while a specific endoperoxidase has not been definitively characterized in plants, the existence of such an enzyme is still a topic of active research.

Figure 3: Proposed enzymatic formation of bisabolane endoperoxides.

Quantitative Data

Quantitative data on the biosynthesis of bisabolane endoperoxides in plants is currently not available in the literature. However, data from studies on the biosynthesis of the precursor, bisabolene, and the analogous endoperoxide, artemisinin, can provide valuable insights.

Table 1: Production of Bisabolene in Engineered Microorganisms

| Host Organism | Precursor Pathway | Bisabolene Titer (mg/L) | Reference |

| Escherichia coli | MVA | 900 | (Peralta-Yahya et al., 2011) |

| Saccharomyces cerevisiae | MVA | >900 | (Peralta-Yahya et al., 2011) |

| Yarrowia lipolytica | MVA | 3028.9 | (Gao et al., 2017) |

Table 2: Artemisinin and its Precursor Content in Artemisia annua

| Compound | Plant Tissue | Content (% dry weight) | Reference |

| Artemisinin | Leaves | 0.1 - 1.0 | (Abdin et al., 2003) |

| Dihydroartemisinic acid | Leaves | Varies | (Brown, 2010) |

Experimental Protocols

The study of bisabolane endoperoxide biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are generalized protocols based on methodologies used for artemisinin and other sesquiterpenoids.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce bisabolane endoperoxides to identify candidate terpene synthase and dioxygenase genes whose expression correlates with compound accumulation.

-

Gene Cloning: Amplify the full-length cDNA of candidate genes using PCR and clone them into expression vectors for functional characterization.

In Vitro Enzyme Assays

-

Heterologous Protein Expression: Express the cloned candidate genes in a suitable host system, such as E. coli or yeast, and purify the recombinant proteins.

-

Terpene Synthase Assay: Incubate the purified TPS with FPP and analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the synthesis of bisabolene isomers.

-

Endoperoxidase Assay: Incubate the purified candidate dioxygenase with the bisabolene precursor, molecular oxygen, and necessary co-factors (e.g., 2-oxoglutarate, Fe²⁺, ascorbate). Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to detect the formation of the endoperoxide.

In Vivo Functional Analysis

-

Transient Expression in Nicotiana benthamiana: Co-express the bisabolene synthase and the candidate endoperoxidase in N. benthamiana leaves and analyze the metabolome for the production of the bisabolane endoperoxide.

-

Stable Transformation of Plants: Generate transgenic plants (e.g., Arabidopsis thaliana or the native producer) that overexpress or have silenced expression of the candidate genes to assess their impact on bisabolane endoperoxide accumulation.

Figure 4: General experimental workflow for the elucidation of a bisabolane endoperoxide biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of bisabolane endoperoxides in plants is a promising area of research with significant implications for drug development and biotechnology. While the complete pathway remains to be fully elucidated, the extensive knowledge of artemisinin biosynthesis provides a solid framework for future investigations. Key research priorities should include the identification and characterization of the specific bisabolene synthases and the putative endoperoxidases involved in the pathway. A definitive understanding of the enzymatic versus non-enzymatic nature of the endoperoxide formation is crucial. The application of multi-omics approaches, coupled with robust biochemical and in vivo functional analyses, will be instrumental in unraveling the intricacies of bisabolane endoperoxide biosynthesis. This knowledge will ultimately pave the way for the metabolic engineering of high-value medicinal compounds in both plants and microbial systems.

References

- 1. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bioone.org [bioone.org]

- 4. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. malariaworld.org [malariaworld.org]

- 8. BJOC - Structural basis for endoperoxide-forming oxygenases [beilstein-journals.org]

- 9. Structural basis for endoperoxide-forming oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Contribution of Plant Dioxygenases to Hypoxia Signaling [frontiersin.org]

A Technical Guide to the Discovery of Novel Sesquiterpenoid Endoperoxides: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoid endoperoxides are a fascinating class of natural products characterized by a 15-carbon skeleton and a reactive 1,2-dioxane or 1,2-dioxolane ring. This unique endoperoxide bridge is the cornerstone of their potent biological activities, which include antimalarial, cytotoxic, and anti-inflammatory properties. The most renowned example is artemisinin, a sesquiterpenoid lactone endoperoxide, and its derivatives, which remain frontline treatments for malaria. The urgent need for new therapeutic agents against drug-resistant pathogens and cancers has intensified the search for novel sesquiterpenoid endoperoxides. This technical guide provides an in-depth overview of the discovery of these compounds, from their isolation and structure elucidation to the evaluation of their biological activities and mechanisms of action.

Data Presentation: Bioactivity of Sesquiterpenoid Endoperoxides

The following tables summarize the quantitative bioactivity data for representative sesquiterpenoid endoperoxides against various cancer cell lines and pathogens.

| Compound | Cell Line/Pathogen | Activity | IC50 Value | Reference |

| Tehranolide | K562 (Human Chronic Myelogenous Leukemia) | Cytotoxic | ~50 µM (at 48h) | [1] |

| RIN (Rat Insulinoma) | Cytotoxic | ~55 µM (at 48h) | [2] | |

| Artemisinin | Plasmodium falciparum (3D7 strain) | Antimalarial | 26.6 nM (9.4 µg/L) | [3] |

| Plasmodium falciparum (Artesunate, K1 strain) | Antimalarial | 0.42 nM | [4] | |

| Plasmodium falciparum (Artesunate, NF54 strain) | Antimalarial | 0.45 nM | [4] | |

| MEFAS (Mefloquine-Artesunate Hybrid) | Plasmodium falciparum (3D7 strain) | Antimalarial | 1.1 ng/mL | [4] |

| Plasmodium falciparum (W2 strain) | Antimalarial | 1.0 ng/mL | [4] | |

| A. annua Dichloromethane Extract | Plasmodium falciparum (3D7 strain) | Antimalarial | 13.4 nM (as ART content) | [3] |

| A. annua Tea Extract | Plasmodium falciparum (3D7 strain) | Antimalarial | 25.5 nM (as ART content) | [3] |

Experimental Protocols

Isolation and Purification of a Novel Sesquiterpenoid Endoperoxide

This protocol provides a general framework for the isolation and purification of a novel sesquiterpenoid endoperoxide from a plant source, such as Artemisia species.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts of the plant material.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (1 kg) with n-hexane (5 L) at room temperature for 72 hours to remove non-polar compounds.

-

Filter the mixture and discard the n-hexane extract.

-

Macerate the plant residue with dichloromethane (CH2Cl2) (5 L) at room temperature for 72 hours.

-

Filter and concentrate the CH2Cl2 extract under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Fractionation:

-

Subject the crude CH2Cl2 extract to column chromatography on silica gel (70-230 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Collect fractions of 250 mL each and monitor by thin-layer chromatography (TLC) using a UV lamp and a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions with similar TLC profiles.

4. Purification:

-

Subject the fractions containing the target compound to further purification using preparative high-performance liquid chromatography (HPLC).

-

Use a reversed-phase C18 column and a mobile phase gradient of methanol and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect the peak corresponding to the pure sesquiterpenoid endoperoxide.

-

Evaporate the solvent to obtain the purified compound.

Structure Elucidation of a Novel Sesquiterpenoid Endoperoxide

The structure of the purified compound is elucidated using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):

-

1H NMR: To determine the number and types of protons.

-

13C NMR and DEPT: To determine the number and types of carbon atoms (CH3, CH2, CH, C).

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

3. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum to identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and the characteristic peroxide (O-O) bond.

4. X-ray Crystallography:

-

If a suitable single crystal of the compound can be obtained, perform X-ray crystallographic analysis to unambiguously determine the complete three-dimensional structure and absolute stereochemistry.

Mechanisms of Action

Sesquiterpenoid endoperoxides exert their biological effects through various mechanisms, primarily centered around the reactivity of the endoperoxide bridge.

Antimalarial Activity: The prevailing mechanism of antimalarial action involves the activation of the endoperoxide bridge by intraparasitic ferrous iron (Fe(II)), which is abundant in the food vacuole of the malaria parasite due to hemoglobin digestion. This interaction cleaves the endoperoxide bond, generating highly reactive oxygen-centered radicals. These radicals can then rearrange to form carbon-centered radicals, which subsequently alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.

Cytotoxic Activity: The cytotoxic effects of sesquiterpenoid endoperoxides against cancer cells are multifaceted. Similar to their antimalarial activity, the generation of reactive oxygen species (ROS) upon activation of the endoperoxide bridge can induce oxidative stress, leading to cellular damage. Furthermore, these compounds can trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. They can also modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, often leading to the inhibition of cancer cell growth.

Anti-inflammatory Activity: The anti-inflammatory properties are also linked to the generation of ROS and the modulation of inflammatory signaling pathways. Some sesquiterpenoid endoperoxides have been shown to inhibit the production of pro-inflammatory cytokines and mediators.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery of novel sesquiterpenoid endoperoxides.

Iron-Mediated Activation

Caption: Iron-mediated activation of sesquiterpenoid endoperoxides.

Intrinsic (Mitochondrial) Apoptosis Pathway

Caption: Intrinsic (mitochondrial) apoptosis pathway induced by sesquiterpenoid endoperoxides.

PI3K/AKT/mTOR Signaling Pathway Modulation

Caption: Modulation of the PI3K/AKT/mTOR signaling pathway by sesquiterpenoid endoperoxides.

References

Unlocking the Pharmacopoeia of the Deep: A Technical Guide to the Biological Activity of Compounds from Marine Fungi

For Immediate Release

A deep dive into the bioactive compounds derived from marine fungi reveals a treasure trove of potential therapeutic agents with significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of these compounds, their mechanisms of action, and the experimental protocols necessary to evaluate their efficacy.

The unique and often extreme environments of the world's oceans have fostered the evolution of marine fungi that produce a diverse array of secondary metabolites. These compounds, born from the pressures of survival in competitive ecosystems, exhibit potent biological activities that are of increasing interest to the pharmaceutical industry.[1][2][3] This guide summarizes the current landscape of research into these promising molecules, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Numerous compounds isolated from marine fungi have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5] These molecules often target fundamental cellular processes, including signaling pathways that regulate cell growth, proliferation, and apoptosis.

Quantitative Data Summary: Anticancer Activity

| Fungal Source | Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Aspergillus sp. (associated with sponge Xestospongia testudinaria) | Disydonols A and C | HepG2, Caski | 2.91 - 12.40 (µg/mL) | [6] |

| Phialocephala sp. (deep-sea fungus) | Tenellone H | HepG-2, A549 | 16.0, 17.6 | [7] |

| Aspergillus terreus | Versicolactone B | Various | Not specified | [5] |

| Aspergillus candidus | Preussin | Various | Not specified | [5] |

| Trichoderma harzianum (from sponge Halichondria okadai) | Tandyukisin | P388, L1210, HL-60 | Moderate cytotoxicity | [8] |

| Aspergillus ustus (from sponge Suberites domuncula) | Pyrrolidine alkaloids | L5178Y | Weak cytotoxicity | [8] |

Signaling Pathways in Cancer Targeted by Marine Fungal Compounds

A key mechanism through which these compounds exert their anticancer effects is the modulation of critical signaling pathways. The PI3K/Akt and NF-κB pathways are frequently implicated in cancer cell survival and proliferation, and their inhibition is a primary strategy in cancer therapy.[9][10][11][12]

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the marine fungal compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics. Marine fungi have emerged as a prolific source of compounds with potent activity against a wide range of bacteria and fungi, including drug-resistant strains.[1][15][16][17]

Quantitative Data Summary: Antimicrobial and Antifungal Activity

| Fungal Source | Compound | Target Organism(s) | MIC (µg/mL) | Reference |

| Aspergillus terreus BTBU20211037 | Butyrolactone J | Staphylococcus aureus ATCC 25923 | 12.5 | [1] |

| Penicillium sp. ZJUT-34 | O-dihydroxycyclopenol | Chromobacterium violaceum ATCC12472 | Inhibition of violacein formation | [1] |

| Penicillium sp. MA-37 | Iso-monodictyphenone | Aeromonas hydrophilia | 8 | [4] |

| Penicillium sp. IMB17-046 | Trypilepyrazinol, (+)-neocitreoviridin | Helicobacter pylori | 1-16 | [18] |

| Aspergillus sp. SCSIO 41501 | Maribasins C-E, A, B | Various plant pathogenic fungi | 3.12-50 (µ g/disc ) | [19] |

| Aspergillus candidus KUFA 0062 | Preussin | Vancomycin-resistant Enterococcus (VRE), MRSA | Not specified | [19] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][20][21]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent)

-

Positive control antibiotic/antifungal

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[21]

-

Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density with a microplate reader.[3]

Antiviral Activity: A New Frontier in Drug Discovery

Marine fungi also produce compounds with promising activity against a variety of viruses, including herpes simplex virus (HSV) and influenza viruses.[21][22][23]

Quantitative Data Summary: Antiviral Activity

| Fungal Source | Compound | Target Virus | IC50 (µM) | Reference |

| Stachybotrys sp. HH1 ZDDS1F1-2 | Stachybogrisephenone B, Grisephenone A, 3,6,8-Trihydroxy-1-methylxanthone | EV-71 | 30.1, 50.0, 40.3 | [22] |

| Aspergillus terreus SCSGAF0162 | Arisugacin A | HSV-1 | 12.76 | [22][23] |

| Aspergillus terreus SCSGAF0162 | Asperterrestide A | Influenza A (H1N1, H3N2) | 15, 8.1 | [23] |

| Cladosporium sp. | Cladosin C | Influenza A (H1N1) | 276 | [22] |

| Penicillium sp. IMB17-046 | Trypilepyrazinol, 3β-hydroxyergosta-8,14,24(28)-trien-7-one | HIV, HCV, IAV | 0.5 - 7.7 | [18] |

| Aspergillus versicolor SCSIO 41502 | Aspergilols H, I, Coccoquinone A | HSV-1 | 4.68, 6.25, 3.12 | [24] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by a compound.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV-1, MDCK cells for influenza)

-

Virus stock of known titer

-

Test compound

-

Cell culture medium

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value can then be determined.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Compounds from marine fungi have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways.[13][25][26][27]

Quantitative Data Summary: Anti-inflammatory Activity

| Fungal Source | Compound | Assay | IC50 (µM) | Reference |

| Deep sea derived Aspergillus sp. SCSIOW2 | 14-hydroxy-cyclopeptine | Nitric oxide production in RAW 264.7 cells | 40.3 (µg/mL) | [4] |

| Amphichorda felina SYSU-MS7908 | Amphichopyrones A and B | NO production in RAW264.7 cells | 18.09, 7.18 | [13] |

| Diaporthe sp. SYSU-MS4722 | Nectriapyrone | NO production in RAW264.7 cells | 35.4 | [13] |

| Penicillium chrysogenum SCSIO41001 | Chrysamide C | IL-17 production | 40.06% inhibition at 1.0 µM | [25] |

| Eurotium sp. SF-5989 | Neoechinulin A | NO and PGE2 production in RAW264.7 cells | Not specified | [25] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][23][28][29][30]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent (for nitrite determination)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[23]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[23]

-

Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Experimental Protocol: Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[1][6][15][31]

Materials:

-

Bovine serum albumin (BSA) or egg albumin (1% solution)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound

-

Positive control (e.g., diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, the albumin solution, and PBS.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heating: Heat the mixture at 70°C for 5-15 minutes to induce denaturation.[1][15]

-

Cooling: Cool the solutions to room temperature.

-

Absorbance Measurement: Measure the turbidity of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control (which contains only the vehicle).

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes during inflammation.[17][18][22][26][32]

Materials:

-

Fresh human blood

-

Alsever's solution (anticoagulant)

-

Isotonic saline

-

Hypotonic saline

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Centrifuge

-

Spectrophotometer

Procedure:

-

HRBC Suspension Preparation: Collect fresh human blood and mix with Alsever's solution. Centrifuge to pellet the red blood cells, wash with isotonic saline, and prepare a 10% (v/v) suspension in isotonic saline.

-

Reaction Mixture: Prepare reaction mixtures containing the HRBC suspension, phosphate buffer, hypotonic saline, and various concentrations of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures to pellet the intact cells.

-

Hemoglobin Measurement: Measure the absorbance of the supernatant, which contains hemoglobin from lysed cells, at 560 nm.

-

Data Analysis: Calculate the percentage of membrane stabilization by comparing the absorbance of the test samples to the control (with 100% hemolysis).

Isolation and Cultivation of Marine Fungi

The discovery of novel bioactive compounds begins with the successful isolation and cultivation of marine fungi from various sources such as sponges, sediments, and algae.[24][25][33][34][35]

Conclusion

Marine fungi represent a vast and largely untapped resource for the discovery of novel therapeutic agents. The diverse chemical structures and potent biological activities of their secondary metabolites offer promising leads for the development of new drugs to combat cancer, infectious diseases, and inflammatory conditions. The standardized experimental protocols and an understanding of the targeted signaling pathways outlined in this guide provide a framework for the continued exploration and exploitation of this rich marine pharmacopoeia. Further research, including in vivo studies and clinical trials, is essential to translate these promising discoveries into tangible clinical benefits.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. goldbio.com [goldbio.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. protocols.io [protocols.io]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. innpharmacotherapy.com [innpharmacotherapy.com]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular and Biological Investigation of Isolated Marine Fungal Metabolites as Anticancer Agents: A Multi-Target Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. medwinpublishers.com [medwinpublishers.com]

- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 17. jamdsr.com [jamdsr.com]

- 18. In vitro anti-inflammatory assay [bio-protocol.org]

- 19. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. m.youtube.com [m.youtube.com]

- 22. 4.6. Anti-Inflammatory Assay [bio-protocol.org]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. Isolation and cultivation of fungal strains from in vitro cell cultures of two marine sponges (Porifera: Halichondrida and Haplosclerida) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Anti-Inflammatory Activity Assay Using the Human Red Blood Cell Membrane Stabilization Method for Pasote Leaf Extract (Dysphania ambrosioides L.) | SAS Publisher [saspublishers.com]

- 27. 4.4.2. Protein Denaturation Assay [bio-protocol.org]

- 28. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 29. thaiscience.info [thaiscience.info]

- 30. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 32. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]

- 33. scielo.br [scielo.br]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

Antimalarial Sesquiterpenes from Natural Sources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. Natural products, particularly sesquiterpenes, have historically been a rich source of antimalarial drugs, most notably artemisinin and its derivatives. This technical guide provides a comprehensive overview of antimalarial sesquiterpenes from both terrestrial and marine sources. It delves into their chemical diversity, mechanisms of action, and preclinical efficacy. Detailed experimental protocols for in vitro and in vivo evaluation are provided to facilitate further research and development in this critical area. Quantitative data on the antiplasmodial and cytotoxic activities of various sesquiterpenes are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the current state of research on these promising natural compounds.

Introduction

The history of antimalarial drug discovery is intrinsically linked to natural products, with quinine and artemisinin standing as landmark discoveries that have saved millions of lives.[1][2] Artemisinin, a sesquiterpene lactone containing a unique endoperoxide bridge, was isolated from the plant Artemisia annua.[3][4] Its discovery and subsequent development of semi-synthetic derivatives have revolutionized malaria treatment, forming the backbone of modern artemisinin-based combination therapies (ACTs).[5][6] However, the rise of artemisinin resistance necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action.[4]

Sesquiterpenes, a class of C15 terpenoids, represent a vast and structurally diverse group of natural products with a wide range of biological activities.[5] Beyond the well-established artemisinin class, numerous other sesquiterpenes and sesquiterpene lactones from terrestrial plants, particularly from the Asteraceae family, and marine organisms have demonstrated significant antiplasmodial activity.[1][7][8] This guide aims to provide a detailed technical overview of these compounds, focusing on their potential as leads for the next generation of antimalarial drugs.

Classification of Antimalarial Sesquiterpenes

Antimalarial sesquiterpenes can be broadly classified based on their chemical structure and natural source. The following diagram illustrates a logical classification of these compounds.

Caption: Classification of antimalarial sesquiterpenes by source and chemical class.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the antiplasmodial, cytotoxic, and in vivo activities of a selection of antimalarial sesquiterpenes.

Table 1: In Vitro Antiplasmodial Activity of Sesquiterpenes against Plasmodium falciparum

| Compound | Class | P. falciparum Strain | IC50 (µM) | Reference(s) |

| Parthenolide | Germacranolide | - | 4.0 (as 1000 ng/ml) | [9] |

| Helenalin | Pseudoguaianolide | K1 | 11.4 | [10] |

| Psilostachyin | Ambrosanolide | F32 (sensitive) | 2.1 | [3][9] |

| W2 (resistant) | 6.4 | [3][9] | ||

| Peruvin | Ambrosanolide | F32 (sensitive) | 1.1 | [3][9] |

| Vernopicrin | Germacranolide | Hb3 (sensitive) | 1.77 | [1] |

| Dd2 (resistant) | 1.64 | [1] | ||

| Vernomelitensin | Germacranolide | Hb3 (sensitive) | 1.36 | [1] |

| Dd2 (resistant) | 1.43 | [1] | ||

| Vernolide C | Hirsutinolide | W2 (resistant) | 3.9 | [5][11] |

| Vernolide D | Hirsutinolide | W2 (resistant) | 3.7 | [5][11] |

| 8α-tigloyloxyhirsutinolide-13-O-acetate | Hirsutinolide | W2 (resistant) | 3.5 | [5][11] |

| Ineupatorolide A | Germacranolide | - | - | [12] |

| Axisonitrile-3 | Axane | - | - | [13] |

Table 2: Cytotoxicity of Sesquiterpenes against Mammalian Cell Lines

| Compound | Cell Line | CC50 (µM) | Reference(s) |

| Parthenolide | C2C12 (mouse myoblast) | 5.6 (24h), 4.8 (48h) | [2] |

| H9c2 (rat cardiac myoblast) | 20.8 (24h) | [2] | |

| Psilostachyin | Lymphoid cells | 24.3 | [3][9] |

| Peruvin | Lymphoid cells | 37.9 | [3][9] |

| 11ß,13-dihydrovernodalol | JIMT-1 (human breast cancer) | 1.6 | [14] |

| MCF-7 (human breast cancer) | >10 | [14] | |

| MCF-10A (human breast epithelial) | ~2.5 | [14] | |

| Spiciformin | U-937 (human leukemia) | 10.0 | [15] |

| HL-60 (human leukemia) | ~10.0 | [15] | |

| PBMC (human) | 30.4 | [15] | |

| Acetyl spiciformin | U-937 (human leukemia) | 12.2 | [15] |

| HL-60 (human leukemia) | ~15.0 | [15] | |

| PBMC (human) | 41.0 | [15] |

Table 3: In Vivo Antimalarial Efficacy of Sesquiterpenes in Plasmodium berghei Infected Mice

| Compound | Dosing (mg/kg/day) | Route | % Suppression | ED50 (mg/kg) | Reference(s) |

| Ineupatorolide A | 2, 5, 10 | - | Significant | - | [12] |

| Dihydroartemisinin (DHA) | 1, 5, 10, 20 | Oral | 32, 60, 95, 100 | 2.06 | [16] |

| Gymnema inodorum extract (GIE) | 50, 100, 200 | Oral | 32, 50, 65 | 101.2 | [16] |

| Annomaal (oily fraction) | - | Oral | 61.11 | - | [17][18] |

Mechanisms of Action

Artemisinin and its Derivatives

The antimalarial activity of artemisinin and its derivatives is attributed to the endoperoxide bridge.[3][4] The proposed mechanism involves the activation of this bridge by intraparasitic heme-iron, which is released during the digestion of hemoglobin by the parasite. This activation leads to the generation of cytotoxic carbon-centered free radicals that alkylate and damage essential parasite proteins and other biomolecules, ultimately leading to parasite death.[3] One of the key targets of artemisinin is thought to be the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6).[5]

Non-Artemisinin Sesquiterpene Lactones

Many non-artemisinin sesquiterpene lactones, such as parthenolide and helenalin, lack the endoperoxide bridge and are thought to exert their antimalarial effect through different mechanisms. A prominent proposed mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[9][15]

The NF-κB signaling pathway plays a crucial role in the immune response and inflammation. In the context of malaria, its modulation can impact parasite survival. Sesquiterpene lactones containing an α-methylene-γ-lactone moiety can act as Michael acceptors, allowing them to covalently bind to nucleophilic residues, such as cysteine, on proteins.[1] Helenalin has been shown to directly target the p65 subunit of NF-κB, thereby inhibiting its DNA binding activity.[15] Parthenolide is also a well-documented inhibitor of the NF-κB pathway.[9] This inhibition is thought to occur through the alkylation of cysteine residues on components of the NF-κB signaling cascade, preventing the degradation of the inhibitory IκB proteins and subsequent nuclear translocation of NF-κB.

The following diagram illustrates the proposed mechanism of NF-κB inhibition by sesquiterpene lactones.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Besides NF-κB inhibition, other mechanisms of action for non-artemisinin sesquiterpenes have been proposed, including:

-

Inhibition of Falcipain-2: Some sesquiterpene lactones have been investigated as potential inhibitors of falcipain-2, a crucial cysteine protease involved in hemoglobin degradation by the parasite.

-

Induction of Oxidative Stress: Similar to artemisinin, some sesquiterpenes may induce the production of reactive oxygen species (ROS), leading to oxidative damage within the parasite.[7]

-

Alkylation of Other Biomolecules: The reactive α-methylene-γ-lactone group can potentially alkylate other essential parasite proteins and enzymes, disrupting their function.[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used for the evaluation of antimalarial sesquiterpenes.

In Vitro Antiplasmodial Assay

The following workflow diagram illustrates the general procedure for determining the in vitro antiplasmodial activity of a compound.

Caption: General workflow for in vitro antiplasmodial activity testing.

Detailed Methodology:

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are cultured in vitro in human erythrocytes (O+ blood type) using RPMI-1640 medium supplemented with human serum or Albumax, and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C. Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment.

-

Compound Preparation: The test sesquiterpene is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

-

Incubation: Synchronized ring-stage parasites (typically at 1% parasitemia and 2% hematocrit) are incubated with the various concentrations of the test compound in 96-well plates for 48 to 72 hours.

-

Growth Assessment:

-